Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
Multiple intermolecular interactions in guest inclusion by acyclic host compounds†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00775H
Disubstituted adamantanes having nitrophenol moieties were examined for their ability to recognize ketone and ester molecules through multiple intermolecular interactions, with the hydroxyl and nitro groups serving as hydrogen bond donors and acceptors. Crystallization of 1,3-bis(2-hydroxy-5-nitrophenyl)adamantane (1) in acetone, 2-butanone, and methyl acetate afforded three inclusion crystals with 1 : 1 stoichiometry. X-ray crystallographic analysis revealed that the hydroxyl groups of 1 engaged in OH⋯O interactions with the guest oxygen atoms in all crystals. Moreover, the guest hydrogen atoms participated in CH⋯O interactions with the host nitro and hydroxyl groups at three, four, or five points. These findings suggest that the guest molecules were captured through interactions with multiple functional groups in a manner resembling that of guest inclusion in enzyme pockets. Crystallization of 1,3-bis(4-hydroxy-3-nitrophenyl)adamantane (2) and 1,3-bis(2-ethoxy-5-nitrophenyl)adamantane (3) in acetone resulted in the formation of guest-free crystals, with NO2⋯NO2 interactions being prominent in the crystal of 3.
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2-Imidazolidone metal complexes: increased hydrogen bonds and fused ring ligand ratio to be insensitive†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00891F
The structural effects of energetic coordination compounds (ECCs) influence their composition and performance. By modifying the coordination sites of the ligand and the type of metal, the structure of ECCs can be adjusted, effectively reconciling the contradiction between the performance and sensitivity. In this study, two types of 0D-structured ECCs Cu(2-IMTO)4(ClO4)2(ECCs-1) and Co(2-IMTO)6(ClO4)2(ECCs-2) were innovatively designed using 2-IMTO as the ligand. Structural analysis revealed that ECCs-1 contains a higher amount of [2-IMTO] with a ligand to [ClO4−] ratio of 2 : 1. The results of physical and chemical property tests indicate that both possess acceptable mechanical sensitivity and good thermal stability. Explosion performance calculations revealed that ECCs-1 exhibits higher detonation velocity and pressure (D = 6552 m s−1 and P = 18.7 GPa). Additionally, the laser ignition test results demonstrate that ECCs-1 can be ignited at a lower laser energy threshold (laser power P = 60 W, delay time τ = 10 ms, and ignition energy = 600 mJ).
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Synthesis and characterization of two metallo-hydrogen-bonded organic frameworks with diverse structures and properties†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00917C
Two metallo-hydrogen-bonded organic frameworks (MHOFs) were synthesized by self-assembling a phosphate complex and a macrocyclic ligand with three peripheral carboxylic acids. The two MHOFs have different hydrogen-bond linkages and structures, depending on whether the phosphate participates in the hydrogen bonding. The various hydrogen-bonded networks result in different thermal stabilities, BET surface areas, and water vapor uptake capacities of the MHOFs. MHOF-PO4-2, which has more hydrogen bonds and higher porosity, shows better thermal stability and water vapor adsorption than MHOF-PO4-1. This study demonstrates the possibility of constructing diverse and functional MHOFs based on phosphate complexes.
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Catalytic activities modulated by flexible bimetallic metal–organic frameworks
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01003A
Flexible metal–organic frameworks (MOFs) have been attracting increasing attention in stimuli-responsive applications. However, the effects of the MOF's structural transition on catalysis have been largely unexplored. Herein, the dynamic behaviors and catalytic ability of a flexible bimetallic MOF (i.e., MIL-88B(Fe/Co)) were systematically investigated through density functional theory calculations, which suggested rotary metal nodes and twisted ligands upon lattice contraction, subsequently leading to variable performances in the oxygen evolution reaction as confirmed by the differences in the free energy diagrams. To correlate the catalytic performance with the structural dynamics of the MOFs, partial pair distribution function analysis was carried out, which demonstrated that the short-range order of MIL-88B(Fe/Co) is unaffected by the lattice expansion/contraction, suggesting the intact bond connectivity during the structural transition. The bonding nature of the bimetallic MOF was further investigated through electron localization function analysis, which revealed that structural modulation poses negligible impacts on the bonding interactions in the metal nodes while the contracted structures can cause a closely packed framework. The dependence of the catalytic performance on the dynamic structures demonstrated in this work suggests that the structural transition of the flexible MOFs can be exploited to alter the energy barriers of the elementary steps during the catalysis processes, offering potential avenues to achieving better control over the catalytic pathways for enhanced efficiency.
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The physical and electronic properties of Metal–Organic Frameworks containing dipyridylthiazolo[5,4-d]thiazole†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00541K
Five Metal–Organic Frameworks ({[M2(tdc)2(L)2]·2DMF}, tdc = 2,5-thiophenedicarboxylate, M = ZnII (1–Zn), CuII (1–Cu), MnII (1–Mn), {[Zn(oba)(L)]·DMF·H2O} (2–Zn), oba = 4,4′-oxybisbenzoate, and {[Zn2(bpdc)2(L)2]·L}, (3–Zn) bpdc = 4,4′-biphenyldicarboxylate) that incorporate the redox-active 2,5-dipyridylthiazolo[5,4-d]thiazole (DPTzTz) ligand (L) have been synthesised and their electronic properties elucidated. The ligand-based organic radicals were generated using in situ techniques and monitored using a suite of solid-state spectroelectrochemistry techniques. The absence of a near infra-red band (NIR), indicating through-space intervalence charge transfer (IVCT), in all analysed materials suggests that both the inter-ligand distance between cofacial TzTz moieties and the flexibility of the TzTz moiety affect the through-space IVCT.
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High-pressure induced guest-mediated gate opening behaviour of the Co-based framework ZIF-67†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00979C
High-pressure single crystal X-ray diffraction has been used to probe framework–guest interactions in the Co-based metal–organic framework ZIF-67 during compression in 4 : 1 MeOH : EtOH and liquid nitrogen (LN2) pressure-transmitting media. On increasing pressure, the structure undergoes a gate-opening phase transition, characterised by rotation of the 2-methylimidazolate ligand, at 1.57 GPa in MeOH : EtOH and at 0.43 GPa LN2. Adsorption of N2 occurred progressively with increasing pressure into 6 adsorption sites and resulted in the first documented instance of pressure-induced solvatochromism in ZIF-67.
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A dual-emission Tb-based MOF induced by ESPT for ratiometric ammonia sensing†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00902E
A dual-emission ratiometric fluorescent sensor consisting of a Tb-based metal organic framework (MOF, Tb-DOBDC) has been developed based on an excited-state proton transfer (ESPT) response linker. Due to the ESPT process, Tb-DOBDC exhibits dual emission, which affords a crucial condition for the detection of ammonia as a ratiometric fluorescent sensor.
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2D → 3D polycatenated Zn(ii) metal–organic framework with good chemical stability as a fluorescent sensor toward salicylaldehyde, acetylacetone and H2PO4−†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00961K
A new Zn(II) metal–organic framework (MOF) with the formula [Zn(BBIP)(2,6-NDC)]n (JXUST-44, BBIP = 3,5-bis(1H-benzo[d]imidazol-1-yl)pyridine and 2,6-H2NDC = 2,6-naphthalic acid) was synthesized under solvothermal conditions. The adjacent Zn(II) ions are connected by BBIP ligands to form one-dimensional (1D) chains, which are further linked by carboxylate groups of 2,6-NDC2− ligands to obtain a two-dimensional layer structure, resulting in a 2D → 3D polycatenated MOF. JXUST-44 can be simplified as a 4-connected sql topology and shows good chemical stability in a wide pH range from 2 to 12 at room temperature. The fluorescence experiments indicate that JXUST-44 presents sensitive and selective detection of salicylaldehyde (SA), acetylacetone (acac) and H2PO4− with the detection limits of 0.074, 10.311 and 0.011 ppm, respectively. It is worth noting that JXUST-44 shows turn-on fluorescence toward acac and H2PO4−, as well as good recyclability and stability for acac, SA and H2PO4−. Therefore, JXUST-44 can be considered as a good fluorescent sensor for acac, SA and H2PO4−. The sensing mechanism has also been studied in detail.
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Linker size dependent mechanical properties of di-imine based molecular crystals†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00928A
Mechanically flexible molecular crystals have emerged as a fascinating class of materials with the ability to undergo substantial deformation without compromising their structural integrity. We report here four 3,5-di-tert-butyl salicylaldehyde based di-imine crystals. Crystals 1 and 2 were plastic while crystals 3 and 4 were brittle and elastic, respectively. By changing the length of the intervening linker molecule, structure and packing factors were influenced greatly resulting in the final outcome of mechanical properties. It is possible to fine-tune mechanical properties by changing the length of the linker moiety while keeping the peripheral shape synthons the same. These findings open up new avenues for tailoring the mechanical flexibility of molecular crystals, opening up opportunities for their application in various fields.
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Contents list
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90168H
The first page of this article is displayed as the abstract.
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Front cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90167J
A graphical abstract is available for this content
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Back cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90172F
A graphical abstract is available for this content
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A cocrystal prediction method of graph neural networks based on molecular spatial information and global attention†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00535F
This study presents a cocrystal prediction model based on molecular point cloud information and a graph attention network (GAT). We first expanded our experimental dataset for the training purpose. This dataset included 6368 positive samples obtained from the Cambridge Structural Database (CSD) and 1104 negative samples. The latter comprised failed cocrystal experiments conducted in our laboratory and recorded results of failed cocrystal experiments in the relevant literature. We then explored a feasible GAT framework and integrated molecular point cloud information into end-to-end learning for cocrystal prediction. It involved applying a graph network to learn the three-dimensional information of the molecular structure and improving the cocrystal prediction via a global attention mechanism. The experimental results indicated that the proposed model achieved an average accuracy of 98.87% on the training dataset. For five challenging independent test sets, it achieved a high performance accuracy of 99.35%, demonstrating the excellent robustness and generalization ability of our model. Furthermore, our model is insensitive to the order of input molecules because it merges the adjacency matrices of molecules in the feature representation, which leads to a reduction of nearly 50% in computation. Finally, the cocrystal screening experiment on edaravone was conducted to verify the validity of the model. An edaravone p-aminobenzoic acid cocrystal was obtained and determined by single-crystal X-ray diffraction. Our model can correctly predict the formation of cocrystals, demonstrating the validity of this model in practice.
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Electrocatalytic hydrogen production activity with a copper(ii)-dipyridylamine complex in acidic water†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00996C
A water-stable and structurally-characterized earth-abundant copper(II) complex, [Cu(dpa)2(N3)]Cl·4H2O, containing an N,N-chelator (dpa = 2,2′-dipyridylamine) and an ancillary ligand (N3− = azide ion) was synthesized and evaluated for electrocatalytic H2 production activity in water using acetic acid as a proton source. Crystal engineering approach revealed the presence of multiple lattice water molecules and a chloride ion in the secondary coordination zone of the distorted square pyramidal copper(II) complex forming an 8-membered tetrameric water cluster and, subsequently, an 11-membered hexameric water cluster in a repetitive mode in association with a water-chloride cluster, leading to a beautiful long-range supramolecular framework involving the chains of a copper(II) complex. The copper catalyst exhibited excellent hydrogen generation activity for the electrochemical proton reduction in acidic water with a rate of 49.81 s−1. A Faradic efficiency of 71% was derived from controlled potential electrolysis (CPE) with [Cu(dpa)2(N3)]+ at −1.25 V vs. Ag/AgCl for 3 h using a glassy carbon electrode ensuring a high turnover number of 41.96 and the desired durability of the molecular electrocatalyst under electrochemical conditions. Further, electrochemical, spectroscopic, and computational studies propose the proton-coupled reduction mechanism for the hydrogen evolution where endo conformational Hδ+⋯Hδ− coupling effectively releases molecular hydrogen.
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Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00757J
While protein crystallization has broadly been applied to determine the 3D structure of proteins, it has recently drawn great attention to replace the traditional downstream processing for protein-based biopharmaceuticals due to its advantages in stability, storage, and delivery. However, establishing the crystallization conditions of a protein remains a challenge because of the limited understanding of the underlying phenomena. This highlight provides a critical review of the advanced experimental approaches to measure thermodynamic parameters (e.g. solubility) that can help in establishing the necessary conditions to perform a protein crystallization trial. Firstly, methods and techniques to assess protein crystallizability and solution quality are presented. Next, methodologies to measure the main thermodynamic parameters are revised (with the respective advantages, limitations, and studied proteins). Later, protocols and set-ups (with a focus on microfluidic devices) used to quantify solubility parameters are highlighted (involved apparatus capabilities, solubility screening details, and studied proteins). Lastly, future directions and outlook of this critical review are approached by covering new trends in the research field.
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The supramolecular frameworks and electrocatalytic properties of two new structurally diverse tertiary phosphane-appended nickel(ii) and copper(i) thiosquarates†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00817G
In this study, two new heteroleptic complexes with compositions [Ni(mtsq)1.85Cl0.15(dppe)](CH2Cl2)0.06(CH3OH)0.09 (Ni-mtsq) and [Cu(mtsq)(PPh3)2] (Cu-mtsq) (dppe = 1,2-bis-(diphenylphosphino)ethane; PPh3 = triphenylphosphane and mtsq = 3-ethoxycyclobutenedione-4-thiolate) have been synthesized and characterized by spectroscopy analyses as well as by single crystal X-ray diffraction technique. X-ray analyses reveal square planar geometry around Ni(II) in Ni-mtsq, where Ni(II) coordinates with two sulfur centres of two mtsq ligands with monodentate coordination and two phosphorus centres of the dppe ligand in chelating mode. Unlike Ni-mtsq, Cu(I) in Cu-mtsq adopts a tetrahedral geometry, which is satisfied by sulfur and oxygen centres of one mtsq ligand with a bidentate coordination mode and two phosphorus centres of two PPh3 ligands. The supramolecular architecture of both Ni-mtsq and Cu-mtsq is sustained by intermolecular C–H⋯π and O⋯H interactions. Also, Ni-mtsq exhibits intriguing intramolecular semicoordination Ni⋯O and π⋯π non-covalent interactions. The nature of these interactions has been addressed with the aid of Hirshfeld surface analysis, density functional theory and quantum theory of atoms in molecules (QTAIM) analyses and has been visualized with the help of non-covalent interactions reduced density gradient (NCI-RDG). Further, the emissive nature of Cu-mtsq in a solution and solid phase suggests aggregation-induced emission with a bathochromic shift in the solid phase as compared to the solution phase. Both complexes have been used as electrocatalysts for oxygen and hydrogen evolution reactions, which suggests that Cu-mtsq offers better catalysis due to the presence of a redox active, less hindered Cu(I) centre with an η10 of 600 mV and a Tafel slope of 228 mV dec−1 in the OER, while in HER too, Cu-mtsq exhibited the best onset potential of −0.36 V with an η10 of 647 mV. Also, homogeneous electrocatalysis for the HER for both complexes was investigated using trifluoroacetic acid as the hydrogen source, which suggests a better electrocatalytic performance of Cu-mtsq.
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Contents list
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90164E
The first page of this article is displayed as the abstract.
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Preparation of gold nanostars covered with platinum particles and their photoelectrocatalysis properties†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00999H
The hydrogen evolution reaction (HER) must use a catalyst to reduce the overpotential and accelerate the chemical reaction of the electrolysis process. Pt stands out because of its very good catalytic properties. However, the extremely low content of Pt in the Earth's crust and the high price of Pt severely limit the large-scale use of this precious metal. In order to reduce the use of Pt and enhance catalytic activity, we designed a composite structure by combining the plasmon effect characteristics of Au with Pt particles. In this work, we investigated the synthesis and growth mechanism of Au@Pt nanostars with gold nanostars (Au NS) as the core, and explored the application efficiency of Au@Pt nanostars in photocatalysis. The Au NS were produced by a “one-step synthesis”, and the Au@Pt nanostars were synthesized by growing Pt on the nanostar surface. More branched Au NS formed catalysts with Pt clusters for metal ionization enhancement. The catalytic activity of the structure was increased by the presence of Pt. The synergistic advantages of the heterogeneous composite nanostructures mean the structures have high photoelectrocatalysis activity at the edge and corner positions. Benefiting from the synergistic effect and the plasmon-induced accelerated molecular transformations, the Au@Pt nanostars manifest outstanding plasmon-enhanced electrochemical activity toward the HER with a low overpotential of 23.08 mV for achieving the current density of 10 mA cm−2, which surpasses the commercial Pt/C catalyst. At the same time, the Au NS also exhibit excellent photocatalytic performance with a smaller initial overpotential (ΔV = 9.03 mV) than that in the absence of light. This shows that the study of this structure can be used for the development and application of new energy and hydrogen energy.
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Front cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90163G
A graphical abstract is available for this content
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Back cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90169F
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17441
SCI Journal Division of the Chinese Academy of Sciences
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物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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